tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
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Description
“tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate” is an organic compound . It has a molecular weight of 303.16 . The InChI code for this compound is 1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-9(15)14(4)6-7(8)12/h5-6H,1-4H3, (H,13,16) .
Synthesis Analysis
The synthesis of this compound can be achieved through several steps . The process starts with the reaction of pyridine with hydrobromic acid to generate 5-bromo pyridine. A hydroxylation reaction is then carried out to introduce a hydroxy group into the 5-bromo pyridine. Finally, a tert-butyl carbamate group is introduced into the 5-bromo-3-hydroxy pyridine to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyl group attached to a carbamate group, which is further attached to a 5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl group .Chemical Reactions Analysis
The compound contains bromine and hydroxy functional groups, which can participate in condensation, substitution, and hydroxylation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.16 . The InChI code for this compound is 1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-9(15)14(4)6-7(8)12/h5-6H,1-4H3, (H,13,16) .Safety and Hazards
This compound may have some toxicity and should be avoided from direct contact with skin and eyes . It is also flammable and should be kept away from open flames and high-temperature sources . It should be stored in a dry, cool, and well-ventilated place . Appropriate personal protective equipment such as laboratory gloves, safety glasses, and protective clothing should be worn when handling this compound .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate involves the reaction of tert-butyl carbamate with 5-bromo-1-methyl-1H-1,3-benzodiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "5-bromo-1-methyl-1H-1,3-benzodiazole", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a dry solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10 minutes.", "Step 3: Add 5-bromo-1-methyl-1H-1,3-benzodiazole to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate and purify the product by column chromatography to obtain tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate as a white solid." ] } | |
CAS RN |
2639426-62-1 |
Molecular Formula |
C13H16BrN3O2 |
Molecular Weight |
326.2 |
Purity |
95 |
Origin of Product |
United States |
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